

techniques for purifying nitric acid from impurities

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Compound of Interest

Compound Name: Nitric acid

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Technical Support Center: Nitric Acid Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of **nitric acid**.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial **nitric acid**?

A1: Commercial grade **nitric acid** typically contains several impurities, with the most common being water, dissolved nitrogen oxides (NO_x, primarily NO₂), and metallic contaminants.^{[1][2]} The concentration of **nitric acid** in commercially available solutions is usually between 68% and 70% in water.^[3] Dissolved nitrogen dioxide (NO₂) is responsible for the characteristic yellow or reddish-brown color of concentrated **nitric acid**.^{[4][5]}

Q2: Why is it not possible to obtain 100% pure **nitric acid** by simple fractional distillation of a dilute solution?

A2: **Nitric acid** and water form a maximum boiling azeotrope at a concentration of approximately 68% **nitric acid** and 32% water.^{[6][7]} An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.^[6] When distilling a dilute

nitric acid solution, the vapor will initially be richer in water. As the distillation proceeds, the concentration of **nitric acid** in the distillation flask increases until it reaches the azeotropic composition (68%), at which point the vapor and liquid have the same composition, preventing further separation by this method.[\[6\]](#)[\[8\]](#)

Q3: What is the purpose of using sulfuric acid in the purification of **nitric acid**?

A3: Concentrated sulfuric acid is used as a dehydrating agent to break the **nitric acid**-water azeotrope, allowing for the purification of **nitric acid** to concentrations above 68%.[\[9\]](#)[\[10\]](#) Sulfuric acid has a strong affinity for water and, when added to the **nitric acid** solution, it binds with the water molecules. This effectively removes water from the vapor phase during distillation, allowing for the collection of highly concentrated, or "fuming," **nitric acid**.[\[7\]](#)[\[11\]](#) This process is a form of extractive distillation.[\[9\]](#)[\[12\]](#)

Q4: My purified **nitric acid** has a yellow tint. What causes this and how can I remove it?

A4: The yellow color in **nitric acid** is caused by the presence of dissolved nitrogen dioxide (NO₂).[\[4\]](#)[\[5\]](#) This impurity arises from the decomposition of **nitric acid**, which can be accelerated by exposure to light and heat.[\[13\]](#) To remove the yellow color, you can bubble dry air or an inert gas like nitrogen through the acid to sparge out the dissolved NO₂.[\[14\]](#) Alternatively, adding a small amount of urea can chemically reduce the nitrous acid (formed from NO₂ in water) to nitrogen gas, carbon dioxide, and water.[\[15\]](#) However, it's important to note that adding urea will also introduce a small amount of water, slightly reducing the final concentration of the **nitric acid**.[\[15\]](#)

Q5: What are the key safety precautions to consider when purifying **nitric acid**?

A5: The purification of **nitric acid** involves handling highly corrosive and oxidizing substances and should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Distillation of **nitric acid** can produce toxic nitrogen dioxide fumes.[\[15\]](#) When using sulfuric acid for extractive distillation, be aware that the reaction is exothermic and requires careful, slow addition of the sulfuric acid to the **nitric acid**.[\[16\]](#) All glassware should be inspected for cracks or defects before use, as thermal stress during heating can cause equipment failure.[\[17\]](#)

Troubleshooting Guides

Issue 1: Low yield of concentrated **nitric acid** during fractional distillation.

Possible Cause	Troubleshooting Step
Inadequate separation of water and nitric acid.	Ensure a slow and steady distillation rate, typically 1 drop per 3-5 seconds, to allow for proper fractionation. [18] Use a sufficiently long fractionating column (at least 0.25 meters). [18]
Distillation stopped prematurely.	Continue the distillation until the temperature of the distillate reaches the boiling point of the azeotrope (approximately 120.5 °C at 1 atm). The desired concentrated acid remains in the distillation flask. [6]
Leaks in the distillation apparatus.	Check all joints and connections for a proper seal to prevent the loss of vapor. [17]

Issue 2: The purified **nitric acid** is still yellow or brown.

Possible Cause	Troubleshooting Step
Incomplete removal of dissolved nitrogen oxides (NO _x).	After distillation, gently warm the purified acid and bubble a stream of dry air or nitrogen through it to remove residual dissolved NO _x . ^[14] Alternatively, add a small, carefully measured amount of urea to the acid and stir until the color disappears. Be aware this will introduce a small amount of water. ^[15]
Decomposition of nitric acid during distillation.	Avoid excessive heating during distillation, as high temperatures can promote the decomposition of nitric acid into NO _x . ^[19] If possible, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition. ^[20]
Improper storage of the purified acid.	Store the purified nitric acid in a cool, dark place, preferably in a brown glass bottle, to prevent decomposition caused by light. ^{[4][5]}

Issue 3: Inability to achieve a concentration above 68% **nitric acid**.

Possible Cause	Troubleshooting Step
Formation of the nitric acid-water azeotrope.	Simple or fractional distillation alone cannot break the azeotrope. ^[6] To obtain higher concentrations, extractive distillation with a dehydrating agent is necessary.
Insufficient amount of dehydrating agent.	When using extractive distillation with sulfuric acid, ensure a sufficient amount of concentrated sulfuric acid is used to effectively bind the water. A common starting point is an equal volume of concentrated sulfuric acid to 68% nitric acid. ^[16]
Water contamination in reagents or apparatus.	Ensure all glassware is thoroughly dried before use. Use a high-purity, concentrated dehydrating agent (e.g., 98% sulfuric acid). ^[16]

Quantitative Data on Purification Methods

The following table summarizes the expected purity levels after applying different purification techniques.

Purification Method	Starting Material	Key Reagents/Conditions	Final Purity	Key Impurities Removed
Fractional Distillation	Dilute Nitric Acid (<68%)	Slow, controlled heating; efficient fractionating column	~68% HNO ₃ (azeotrope)	Water (removed as distillate)
Extractive Distillation	Azeotropic Nitric Acid (~68%)	Concentrated Sulfuric Acid (H ₂ SO ₄)	>95% HNO ₃	Water
Sub-boiling Distillation	Reagent Grade Nitric Acid	Sub-boiling temperatures (e.g., up to 82°C)	High-purity acid with metallic impurities in the ng/L (ppt) range[21]	Metallic impurities[21][22]
Treatment with Urea	Nitric acid containing dissolved NO _x	Urea (CO(NH ₂) ₂)	-	Dissolved Nitrogen Oxides (NO _x)

Note: The final purity after urea treatment is primarily dependent on the starting purity of the **nitric acid**, as this method specifically targets NO_x impurities and introduces a small amount of water.

Experimental Protocols

Protocol 1: Fractional Distillation to Concentrate Dilute **Nitric Acid**

This protocol describes the concentration of dilute **nitric acid** to the azeotropic composition of approximately 68%.

- Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (at least 0.25 meters), a condenser, and a receiving flask. Ensure all glassware is clean and dry.
- Charging the Flask: Add the dilute **nitric acid** solution to the round-bottom flask along with a few boiling chips.
- Distillation: Gently heat the flask. Adjust the heating to maintain a slow distillation rate of approximately 1-2 drops per second.
- Fraction Collection:
 - Discard the initial distillate that comes over at temperatures below 107°C, as this is primarily water.[18]
 - Collect the fraction that distills between 107°C and 119°C. This is dilute **nitric acid** and can be saved for future distillations.[18]
- Completion: Stop the distillation when the temperature of the vapor reaches 120°C. The liquid remaining in the distillation flask is the concentrated (~68%) **nitric acid**.[18]
- Purification (Optional): If the concentrated acid is yellow, it can be purified by simple distillation to remove dissolved NO_x. The initial small fraction of the distillate will contain the majority of the NO_x.[15]

Protocol 2: Extractive Distillation with Sulfuric Acid to Produce Fuming **Nitric Acid**

This protocol describes the purification of azeotropic **nitric acid** to a concentration above 95%.
Caution: This procedure involves highly corrosive and reactive chemicals and should be performed with extreme care in a fume hood.

- Setup: Assemble a fractional distillation apparatus.
- Charging the Flask: To the round-bottom flask containing the azeotropic (68%) **nitric acid**, slowly and carefully add an equal volume of concentrated (98%) sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.[16]

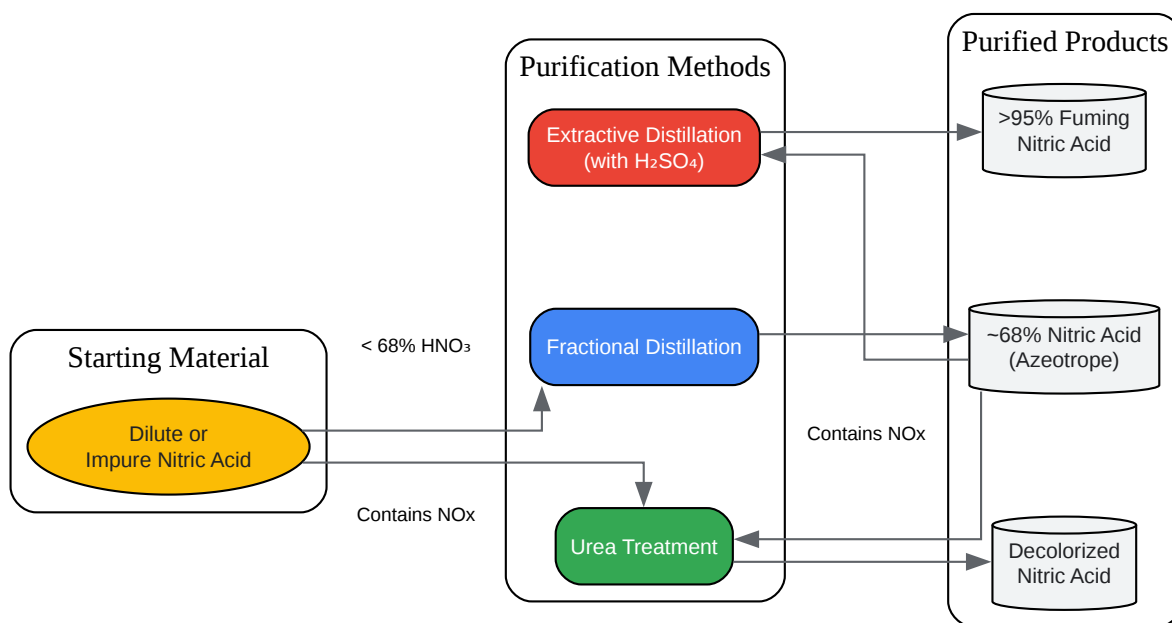
- Distillation: Gently heat the mixture. The boiling point of fuming **nitric acid** is approximately 83°C.[\[15\]](#)
- Collection: Collect the distillate that comes over between 81-83°C. This is the fuming **nitric acid**.[\[18\]](#)
- Storage: Store the fuming **nitric acid** in a tightly sealed glass bottle with a chemically resistant cap, in a cool, dark place.

Protocol 3: Removal of Dissolved Nitrogen Oxides (NO_x) with Urea

This protocol is for decolorizing **nitric acid** that is yellow due to dissolved NO_x.

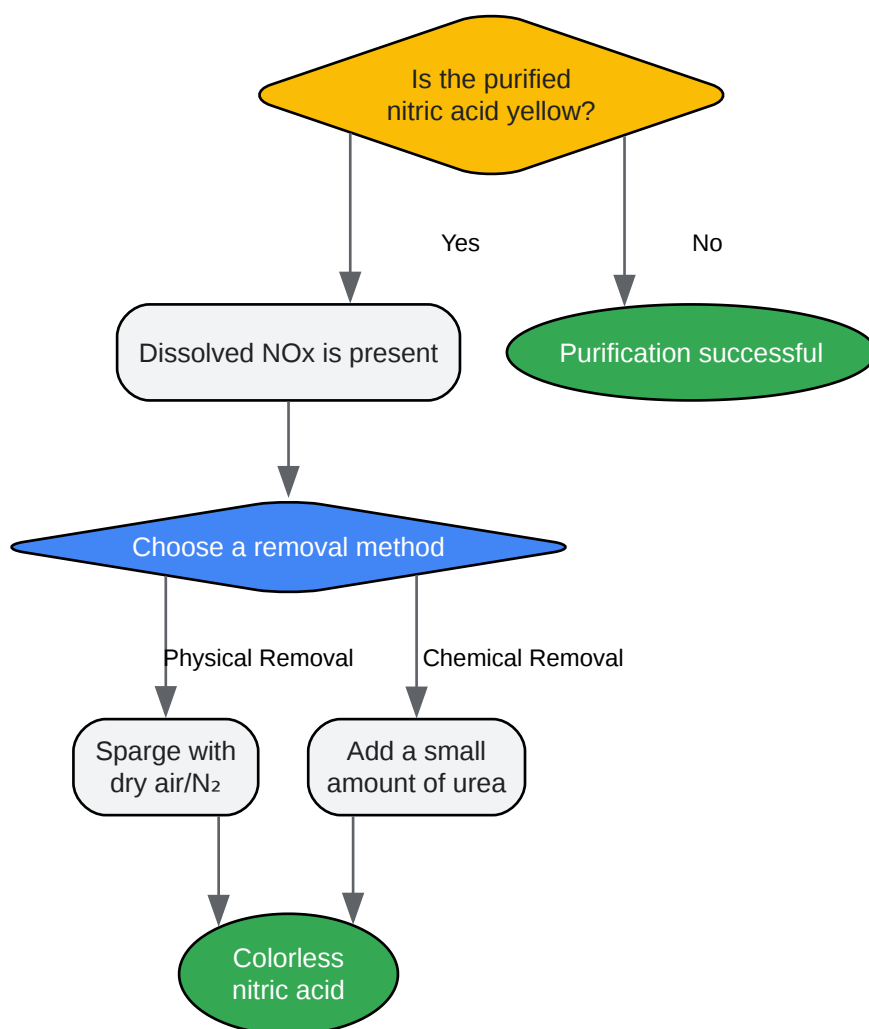
- Starting Material: Begin with the yellow, NO_x-containing **nitric acid** in a suitable beaker or flask.
- Urea Addition: While stirring, add a small amount of urea incrementally. The reaction produces nitrogen gas, carbon dioxide, and water, which will be visible as effervescence.
- Observation: Continue adding small portions of urea until the yellow color disappears and the effervescence ceases.
- Caution: Avoid adding a large excess of urea, as this will unnecessarily dilute the **nitric acid** with the water produced in the reaction.[\[15\]](#)

Visualizations



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Caption: Workflow for the purification of **nitric acid**.



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Caption: Troubleshooting guide for yellow **nitric acid**.

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